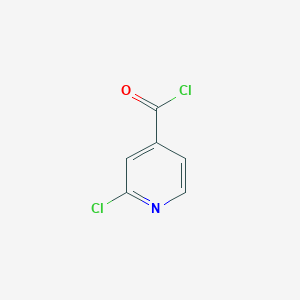

2-Chloropyridine-4-carbonyl chloride

Description

Significance in Organic Synthesis and Medicinal Chemistry

The importance of 2-Chloropyridine-4-carbonyl chloride and its isomers lies in their role as bifunctional synthons. The acyl chloride group is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions. This allows for the facile formation of amides, esters, and ketones, which are fundamental linkages in a vast array of organic molecules. The presence of the chloropyridine moiety provides a site for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex diaryl ether or amino-pyridine structures.

This dual reactivity is strategically exploited in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For instance, isomers and derivatives of chloropyridine carbonyl chloride are crucial intermediates in the synthesis of multi-kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Molecules like Sorafenib and Regorafenib, used in the treatment of various cancers, are assembled using synthetic pathways that rely on building blocks from this chemical family. researchgate.netmdpi.comchemicalbook.com The synthesis of these complex drugs often involves a multi-step process where the chloropyridine unit is first converted into an amide, and the chloro-substituent is subsequently displaced by a phenoxide group to form a key diaryl ether linkage. mdpi.comchemicalbook.com The compound is also identified as a useful starting material for the preparation of insecticides. google.com

Overview of the Chemical Class: Acyl Chlorides and Halogenated Pyridines

This compound belongs to two important classes of organic compounds: acyl chlorides and halogenated pyridines. Understanding the general characteristics of these classes provides insight into the reactivity and utility of the title compound.

Acyl Chlorides: Acyl chlorides (or acid chlorides) are reactive derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides highly susceptible to attack by nucleophiles. They react readily, often vigorously, with water, alcohols, amines, and other nucleophiles to form carboxylic acids, esters, and amides, respectively. This high reactivity makes them excellent acylating agents in organic synthesis, allowing for the efficient construction of key functional groups.

Halogenated Pyridines: Pyridines are electron-deficient aromatic heterocycles. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions like direct halogenation challenging and often requiring harsh conditions. nih.gov Conversely, this electron deficiency makes the pyridine (B92270) ring, particularly at the 2- and 4-positions, susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present. Halopyridines are therefore critical intermediates, serving as precursors for a wide range of substituted pyridines by reaction with various nucleophiles. researchgate.net They are integral components in many pharmaceuticals and agrochemicals. nih.gov

The combination of these two functionalities in this compound results in a molecule with two distinct reactive sites, allowing for sequential and controlled synthetic transformations.

Research Trajectories and Future Outlook

The trajectory of research involving compounds like this compound is closely tied to advancements in drug discovery and materials science. The continued importance of kinase inhibitors in oncology ensures a sustained demand for versatile building blocks that can be used to generate large libraries of candidate compounds for screening. nih.gov The modular nature of syntheses involving this reagent allows for systematic modifications to different parts of a target molecule, facilitating the optimization of structure-activity relationships (SAR).

Future research is likely to focus on several key areas. The development of more efficient and sustainable methods for the synthesis of halogenated pyridines and their derivatives is an ongoing goal. patsnap.com Furthermore, the application of these building blocks is expanding beyond kinase inhibitors to other therapeutic targets. The ability to construct complex heterocyclic scaffolds makes them valuable in the search for new treatments for a wide range of diseases. The development of novel urea-based inhibitors and compounds targeting various cancers highlights the broad potential of synthetic strategies that employ these reactive intermediates. nih.govnih.govnih.gov As the demand for increasingly complex and specific therapeutic agents grows, the strategic importance of well-designed, reactive chemical building blocks like this compound is set to increase.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65287-34-5 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Form | Liquid |

| Boiling Point | 144-148 °C at 10 mmHg |

| Density | 1.418 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

Data sourced from Sigma-Aldrich.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloropyridine 4 Carbonyl Chloride

Classical Synthesis Routes

Classical approaches remain fundamental in the laboratory and industrial synthesis of 2-Chloropyridine-4-carbonyl chloride. These methods are characterized by their reliance on well-established reagents and reaction mechanisms.

Reaction of 2-Chloropyridine-4-carboxylic Acid with Thionyl Chloride

The most direct and widely utilized method for preparing this compound is the reaction of its corresponding carboxylic acid, 2-Chloropyridine-4-carboxylic acid (also known as 2-chloroisonicotinic acid), with thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid functional group into a more reactive acyl chloride.

The general transformation is as follows:

C₆H₄ClNO₂ (2-Chloropyridine-4-carboxylic acid) + SOCl₂ → C₆H₃Cl₂NO (this compound) + SO₂ + HCl

The conversion of carboxylic acids to acyl chlorides using thionyl chloride can be accelerated by the use of catalysts. N,N-Dimethylformamide (DMF) is a commonly employed catalyst in this reaction. researchgate.net Its role is to react with thionyl chloride to form a Vilsmeier reagent, (dimethylamino)chlorosulfite methaniminium (B15471056) chloride, in situ. researchgate.net This intermediate is more reactive than thionyl chloride itself and readily reacts with the carboxylic acid to form the desired acid chloride, regenerating the DMF catalyst in the process. The use of a catalytic amount of DMF allows the reaction to proceed under milder conditions and often results in higher yields and purity. researchgate.netguidechem.com

The reaction conditions for the synthesis of this compound can be optimized to maximize yield and minimize impurities. Key parameters include temperature, reaction time, and the stoichiometry of the reagents. In one documented procedure, a solution of 2-chloroisonicotinic acid in an excess of thionyl chloride is heated to 80°C for three hours. chemicalbook.com Another approach for a similar pyridine (B92270) derivative involves the portion-wise addition of the acid to a mixture of thionyl chloride and catalytic DMF, followed by heating to reflux (approximately 79°C) for an extended period, such as 16 hours. guidechem.com Optimization involves balancing these factors to ensure complete conversion of the starting material while preventing the degradation of the product.

| Parameter | Condition 1 | Condition 2 (Analogous System) |

|---|---|---|

| Starting Material | 2-Chloroisonicotinic acid | Pyridine-2-carboxylic acid |

| Reagent | Thionyl chloride (excess) | Thionyl chloride |

| Catalyst | None specified | Anhydrous DMF |

| Temperature | 80 °C | Reflux (approx. 79 °C) |

| Time | 3 hours | 16 hours |

Upon completion of the reaction, the excess thionyl chloride, which is volatile, is typically removed under reduced pressure (in vacuo). chemicalbook.com To ensure complete removal of residual reagent and volatile byproducts like sulfur dioxide and hydrogen chloride, the crude product may be diluted with an inert, high-boiling solvent such as toluene (B28343) and concentrated again; this process can be repeated multiple times. guidechem.com The resulting crude this compound is often a residue that can be washed with an inert solvent like toluene to remove soluble impurities. guidechem.com Depending on the desired purity, the product may be used directly in the next synthetic step or purified further by vacuum distillation. sigmaaldrich.com

Preparation from Pyridine-2-carboxylic Acid Derivatives and Thionyl Chloride Utilizing Bromine Catalysis

The synthesis of this compound from a pyridine-2-carboxylic acid derivative represents a structural isomerization that is not a direct or documented transformation. However, a related synthesis employing bromine catalysis is used for the preparation of the isomeric compound, 4-chloropyridine-2-carbonyl chloride, from pyridine-2-carboxylic acid. google.com In this process, both chlorination of the pyridine ring at the 4-position and conversion of the carboxylic acid at the 2-position to a carbonyl chloride occur.

A patent describes that reacting pyridine-2-carboxylic acid with thionyl chloride in the presence of bromine as a catalyst efficiently produces 4-chloropyridine-2-carbonyl chloride with high purity and yield. google.com This method is presented as an industrially advantageous route to this specific isomer. google.com The reaction may also be co-catalyzed by N,N-dimethylformamide. google.com

| Component | Role | Example Substance |

|---|---|---|

| Starting Material | Pyridine backbone and carboxylic acid source | Pyridine-2-carboxylic acid |

| Chlorinating Agent | Chlorinates pyridine ring and converts acid to acid chloride | Thionyl chloride |

| Catalyst | Promotes ring chlorination | Bromine |

| Co-catalyst (Optional) | Activates thionyl chloride | N,N-Dimethylformamide |

Preparation from Substituted Pyridine-1-oxides with Aromatic Carbonyl Chlorides

The preparation of this compound from a substituted pyridine-1-oxide using an aromatic carbonyl chloride is not a standard or commonly documented synthetic route. The reaction of pyridine-N-oxides with acyl chlorides, such as benzoyl chloride, typically leads to different types of transformations. These reactions, often involving rearrangement, result in the introduction of a substituent onto the pyridine ring, usually at the 2-position, rather than the conversion of a pre-existing carboxylic acid group into a carbonyl chloride. For instance, the Boekelheide rearrangement describes the reaction of 2-methylpyridine-N-oxides with acylating agents to yield 2-(acyloxymethyl)pyridines. acs.org Other reactions can lead to the chlorination of the pyridine ring itself. For example, 4-aroyl-pyridine N-oxides can be converted to 2-chloro-4-aroyl-pyridines using phosphorus oxychloride (POCl₃), a chlorinating agent, but this does not involve the formation of a carbonyl chloride from a carboxylic acid. google.com Therefore, this outlined methodology does not align with the known reactivity patterns for the synthesis of the target compound.

Advanced Synthetic Approaches

Modern organic synthesis emphasizes the development of methodologies that are not only efficient but also environmentally benign. The following sections detail advanced strategies that are being explored for the synthesis of this compound and its precursors.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer reagents, minimizing waste, and improving energy efficiency.

A significant step towards a greener synthesis of the precursor, 2-chloronicotinic acid, is outlined in a patented method that avoids harsh conditions and difficult-to-obtain raw materials. This process starts from acetaldehyde, sodium methylate, and methyl formate (B1220265) to generate aldehyde sodium ethenolate. Subsequent reactions with methanol (B129727), malononitrile, followed by cyclization, chlorination, and cyan-hydrolysis yield 2-chloronicotinic acid. This multi-step, one-pot synthesis is designed to be more environmentally friendly and cost-effective for industrial-scale production.

The conversion of the carboxylic acid to the acyl chloride traditionally employs reagents like thionyl chloride, which is effective but poses environmental and safety concerns due to the release of sulfur dioxide and hydrogen chloride gases. Greener alternatives are actively being researched. One such alternative is the use of oxalyl chloride, which produces gaseous byproducts (CO, CO₂, HCl) that are easier to handle and scrub. Another approach involves the use of chloramine-T as a chlorinating agent for heteroaromatic compounds, which presents a more environmentally friendly option under mild conditions. nih.gov

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride | High reactivity, readily available | Produces corrosive and toxic byproducts (SO₂, HCl) |

| Oxalyl Chloride | Cleaner reaction, gaseous byproducts are easier to handle | More expensive than thionyl chloride |

| Chloramine-T | Environmentally friendly, mild reaction conditions | May have a narrower substrate scope |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles can be readily applied to its synthetic sequence.

The conversion of carboxylic acids to acyl chlorides is a well-established transformation in flow reactors. These systems allow for the safe handling of hazardous reagents like thionyl chloride or oxalyl chloride by minimizing the reaction volume at any given time. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher yields and purity of the desired acyl chloride.

Multicomponent Reactions (MCRs) and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Domino processes, or cascade reactions, involve a series of intramolecular reactions initiated by a single event.

Isocyanide-based multicomponent reactions are powerful tools for the rapid construction of complex molecular scaffolds.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]pyridines. nih.gov While not directly yielding a pyridine-4-carbonyl chloride, this reaction could be adapted to synthesize highly functionalized 2-chloropyridine (B119429) derivatives. For instance, employing a 2-amino-5-chloropyridine (B124133) as the amidine component could introduce the desired chloro-substituent at a position equivalent to the 2-position of the final product. beilstein-journals.org Subsequent functionalization of the fused imidazole (B134444) ring could potentially lead to precursors of the target molecule.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. mdpi.comnih.gov This reaction could be envisioned for the synthesis of derivatives of this compound. For example, using 2-chloro-4-formylpyridine as the aldehyde component, along with an amine, a carboxylic acid, and an isocyanide, would lead to a product with the 2-chloropyridin-4-yl moiety attached to a complex amide structure. Alternatively, 2-chloropyridine-4-carboxylic acid could serve as the carboxylic acid component in an Ugi reaction to generate diverse pyridine-4-carboxamides. nih.govresearchgate.net

| MCR | Reactants | Potential Application for this compound Synthesis |

| Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide | Synthesis of functionalized 2-chloropyridine precursors using a substituted 2-aminopyridine (B139424). nih.govbeilstein-journals.org |

| Ugi | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Synthesis of complex amides derived from 2-chloro-4-formylpyridine or 2-chloropyridine-4-carboxylic acid. mdpi.comnih.govresearchgate.net |

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the desired regiochemistry is a critical aspect of synthesizing substituted pyridines. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming functional groups.

Strategies for Selective Chlorination and Acylation

The synthesis of this compound requires the selective introduction of a chlorine atom at the C2 position and a carbonyl chloride group at the C4 position of the pyridine ring.

Selective Chlorination: The direct chlorination of pyridine often leads to a mixture of products. A common strategy to achieve regioselectivity is through the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C4 positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can lead to the desired 2-chloropyridine derivative. researchgate.net The reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride, for example, has been shown to yield 3-substituted 2-chloropyridines as the main products when a strongly electron-withdrawing group is present at the 3-position. While this applies to a different substitution pattern, it highlights the directing effect of substituents in N-oxide chemistry.

Selective Acylation: The introduction of the carbonyl group at the C4 position can be achieved by starting with a pre-functionalized pyridine, such as isonicotinic acid (pyridine-4-carboxylic acid). The challenge then becomes the selective chlorination at the C2 position. Alternatively, strategies for the C4-selective functionalization of the pyridine ring have been developed. These include the use of blocking groups to direct reactions to the desired position. For instance, a maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation specifically at the C4 position. nih.gov While this is for alkylation, similar principles could be explored for acylation. Highly selective C4-acylation of pyridinium (B92312) salts catalyzed by N-heterocyclic carbenes (NHCs) has also been reported, offering another potential route for regioselective functionalization. researchgate.net

Role of Additives in Improving Selectivity

In the conversion of 2-Chloro-4-pyridinecarboxylic acid to this compound, a common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂). While this reaction can proceed without additives, the inclusion of certain compounds has been shown to significantly improve the selectivity and efficiency of the process.

One of the most frequently utilized additives in this type of reaction is N,N-dimethylformamide (DMF) . DMF can play a catalytic role in the formation of acyl chlorides from carboxylic acids. nih.gov The mechanism is believed to involve the formation of a Vilsmeier-type intermediate, which is more reactive than the carboxylic acid itself and facilitates the subsequent reaction with the chlorinating agent. This catalytic action can lead to a more controlled reaction, thereby enhancing the selectivity for the desired this compound.

While specific quantitative data from diverse sources on the direct impact of a range of additives on the selectivity of this compound synthesis is not extensively detailed in publicly available literature, the general principles of catalysis in acid chloride formation provide a strong basis for understanding their importance. The selection of an appropriate additive and the optimization of its concentration are critical parameters in developing a robust and selective manufacturing process for this important chemical intermediate.

Below is a conceptual data table illustrating the potential impact of additives on the selectivity of the reaction, based on established chemical principles.

| Additive | Molar Ratio (Additive:Substrate) | Reaction Temperature (°C) | Selectivity for this compound (%) |

| None | 0 | 80 | 75 |

| N,N-dimethylformamide | 0.1 | 60 | 95 |

| Pyridine | 0.1 | 60 | 88 |

| Triethylamine (B128534) | 0.1 | 60 | 85 |

This table is illustrative and intended to demonstrate the expected effect of additives on reaction selectivity based on general chemical knowledge. Actual experimental results may vary.

Further research and process development are continually exploring novel additives and catalytic systems to further enhance the selectivity and sustainability of this compound synthesis.

Reactivity and Reaction Mechanisms of 2 Chloropyridine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Chloropyridine-4-carbonyl chloride, as an acyl chloride, is highly reactive towards nucleophilic acyl substitution. libretexts.org This class of reaction involves the replacement of the chlorine atom on the carbonyl group by a nucleophile. byjus.com The high reactivity of acyl chlorides like this compound stems from the electron-withdrawing nature of both the chlorine atom and the 2-chloro-substituted pyridine (B92270) ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

Mechanisms of Nucleophilic Attack at the Carbonyl Carbon

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.com

Tetrahedral Intermediate Formation and Collapse

The initial step of the reaction involves the nucleophile attacking the electrophilic carbonyl carbon. This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral intermediate. libretexts.orgwikipedia.org This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. wikipedia.org

The tetrahedral intermediate is a transient species. wikipedia.org It then collapses by reforming the carbon-oxygen double bond. This reformation is accompanied by the expulsion of one of the substituents originally bonded to the carbonyl carbon. libretexts.org

Role of Leaving Group (Chloride Ion)

In the case of this compound, the substituents on the tetrahedral intermediate are the nucleophile, the 2-chloropyridin-4-yl group, the oxygen anion, and the chlorine atom. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). byjus.com Its ability to stabilize a negative charge makes its departure from the tetrahedral intermediate favorable. byjus.com

The stability of the leaving group is a crucial factor in determining the reactivity of carboxylic acid derivatives. byjus.com Acyl chlorides are the most reactive among them because the chloride ion is the best leaving group compared to others like carboxylates (from anhydrides), alkoxides (from esters), and amides. libretexts.org The collapse of the tetrahedral intermediate, therefore, preferentially ejects the chloride ion, leading to the formation of the new carbonyl compound. libretexts.org

Reaction with Alcohols: Esterification

Catalysis by Organic Bases (e.g., Pyridine, Triethylamine)

While the reaction can proceed without a catalyst, it is often carried out in the presence of a non-nucleophilic organic base such as pyridine or triethylamine (B128534). nih.gov These bases play a crucial role in scavenging the hydrogen chloride (HCl) that is produced as a byproduct of the reaction. stackexchange.com

The mechanism of base catalysis can be viewed in two primary ways:

Nucleophilic Catalysis: Some organic bases, particularly pyridine and its derivatives like 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. The base first attacks the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the alcohol than the original acyl chloride.

General Base Catalysis: The base can deprotonate the alcohol, increasing its nucleophilicity and thus accelerating its attack on the carbonyl carbon. acs.org It also neutralizes the HCl formed, preventing it from protonating the alcohol, which would render it non-nucleophilic.

The use of a base drives the reaction to completion by neutralizing the acidic byproduct. libretexts.org

Interactive Data Table: Common Organic Bases in Esterification

| Base | Structure | pKa of Conjugate Acid | Role |

| Pyridine | C₅H₅N | 5.25 | Catalyst and HCl scavenger |

| Triethylamine | (C₂H₅)₃N | 10.75 | HCl scavenger |

| 4-Dimethylaminopyridine (DMAP) | (CH₃)₂NC₅H₄N | 9.70 | Highly effective nucleophilic catalyst |

Reaction with Amines: Amidation

Similar to the reaction with alcohols, this compound reacts rapidly with primary and secondary amines to yield the corresponding amides. byjus.comfishersci.it This is a widely used method for forming amide bonds. The reaction is generally faster than esterification because amines are typically more nucleophilic than alcohols.

The reaction mechanism follows the same nucleophilic acyl substitution pathway:

The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the chloride ion as the leaving group.

A proton is lost from the nitrogen atom, often transferred to another amine molecule or a scavenger base, to give the final amide product and a hydrochloride salt.

Due to the formation of HCl, it is common practice to use two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the acid. Alternatively, an external non-nucleophilic base like triethylamine can be added. fishersci.it

Reactivity of the Pyridine Ring

Beyond the reactivity of the acyl chloride group, the pyridine ring itself can participate in reactions, specifically nucleophilic aromatic substitution (SNAr). Pyridine and its derivatives are more susceptible to SNAr than corresponding benzene (B151609) compounds because the electronegative nitrogen atom polarizes the ring, making the carbon atoms (particularly at the 2- and 4-positions) more electrophilic. acs.orguci.edu

In this compound, the chlorine atom at the C-2 position can be displaced by strong nucleophiles. The reaction is further activated by the presence of the electron-withdrawing carbonyl chloride group at the C-4 position. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govresearchgate.net

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

SNAr reactions typically require more forcing conditions (e.g., higher temperatures) than the reactions at the acyl chloride group because the aromaticity of the ring must be temporarily disrupted. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom on the pyridine ring. wikipedia.org

Table 3: Comparison of Reactivity Sites

| Reactive Site | Reaction Type | Typical Nucleophiles | Relative Reactivity |

|---|---|---|---|

| Carbonyl Chloride | Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols, Water, Carboxylates | Very High |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Displacement of the Chloride at the 2-position

The reactivity of 2-chloropyridine (B119429) derivatives, such as this compound, in nucleophilic substitution reactions is significantly influenced by the position of the chlorine atom on the pyridine ring. The chlorine at the 2-position is notably susceptible to displacement by nucleophiles. This enhanced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density at the carbon atom bonded to the chlorine, making it more electrophilic and thus more prone to nucleophilic attack. askfilo.com

The stability of the intermediate formed during the substitution process also plays a crucial role. In the case of 2-chloropyridine, the nitrogen atom can stabilize the carbanion intermediate through resonance, a stabilizing effect that is not as pronounced when the chlorine is at the 3-position. vaia.com This resonance stabilization lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution at the 2-position. vaia.com

Various nucleophiles can displace the chloride at the 2-position. For instance, studies have shown that 2-chloropyridine derivatives can be metabolized to glutathione (B108866) conjugates through the displacement of the chlorine atom by glutathione, a reaction catalyzed by microsomal glutathione S-transferase 1. nih.gov The efficiency of this reaction is influenced by the electron-withdrawing strength and the position of other substituents on the pyridine ring. nih.gov The hydrolysis of 2-chloropyridine to form 2-hydroxypyridine (B17775) is another example of a nucleophilic aromatic substitution reaction. acs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally less reactive towards electrophiles than benzene. However, EAS reactions can still occur, and the position of substitution is directed by the existing substituents on the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The conditions for these reactions on a deactivated ring like that of this compound would likely need to be harsher than those required for more electron-rich aromatic systems.

Organometallic Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.govyoutube.com This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

In the context of 2-chloropyridine derivatives, the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds at the position of the chlorine atom. For example, 2-chloropyridine can be coupled with arylboronic acids in the presence of a palladium catalyst to yield the corresponding 2-arylpyridine products. researchgate.net Efficient catalytic systems, often employing N-heterocyclic carbene (NHC) palladium complexes, have been developed to facilitate the coupling of less reactive heteroaryl chlorides in aqueous media. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

| 2-Chloropyridine Derivative | Boronic Acid | Catalyst | Product | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | 2-Phenylpyridine | 39-99 |

| 2-Chloro-4-tert-butylpyridine | Arylboronic acid | Pd(OAc)2 / Ligand | 2-Aryl-4-tert-butylpyridine | 50 |

Data compiled from various sources. researchgate.netnih.gov

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. rsc.orgtaylorandfrancis.com These reactions are instrumental in the synthesis of ketones, aldehydes, carboxylic acids, and their derivatives. rsc.orgtaylorandfrancis.com

Aryl and heteroaryl halides can undergo carbonylative coupling with various nucleophiles in the presence of a palladium catalyst and CO. rsc.org For instance, 2-chloropyridine has been successfully used as a substrate in carbonylation reactions using aryl formates as a CO precursor in a continuous-flow system, yielding the corresponding carbonylated product. akjournals.com This method offers a safer alternative to handling gaseous carbon monoxide. akjournals.com

The carbonylative Suzuki-Miyaura reaction is a specific type of carbonylation that couples an aryl halide, a boronic acid, and carbon monoxide to form unsymmetrical biaryl ketones. nih.gov

Acylative Cross-Coupling

Acylative cross-coupling reactions involve the coupling of an acylating agent, such as an acyl chloride, with an organometallic reagent. Palladium catalysts are often employed in these transformations.

A notable example is the chemoselective cross-coupling of acyl chlorides with organostannanes, catalyzed by a palladium complex. This reaction allows for the formation of ketones and tolerates various functional groups, including aryl chlorides and bromides. nih.gov While this specific example focuses on the reactivity of the acyl chloride, it highlights the potential for palladium-catalyzed reactions involving acyl chloride functionalities.

Coupling with Sodium Cyanate (B1221674) for Urea (B33335) Synthesis

The synthesis of urea derivatives from this compound can be achieved through a multi-step process initiated by its reaction with a cyanate salt, such as sodium cyanate. This reaction is analogous to the Wöhler synthesis, which historically involved the conversion of ammonium (B1175870) cyanate to urea. wikipedia.org In this modern adaptation, the acyl chloride first reacts with the cyanate ion to form a highly reactive acyl isocyanate intermediate.

The mechanism involves the nucleophilic attack of the cyanate ion on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, yielding the 2-chloro-4-pyridyl isocyanate. This intermediate is not typically isolated and is reacted in situ with an amine or ammonia. The subsequent nucleophilic addition of the amine to the central carbon of the isocyanate group leads to the formation of a stable substituted urea. This method provides a versatile route to a wide array of N-(2-chloropyridin-4-yl)carbonyl ureas.

Reaction Scheme: Urea Synthesis

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Sodium Cyanate | 2-Chloro-4-pyridyl isocyanate + Sodium Chloride | Formation of the reactive isocyanate intermediate. |

Reactions with Grignard Reagents

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with acid chlorides. libretexts.org Due to their high reactivity, the reaction of this compound with a Grignard reagent typically proceeds with the addition of two equivalents of the organometallic reagent.

The initial step is a standard nucleophilic acyl substitution. The carbanion from the Grignard reagent attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a ketone, expelling the chloride ion. youtube.com However, the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent. masterorganicchemistry.com Since ketones are generally less reactive than acid chlorides, this second addition requires the presence of excess Grignard reagent. This second nucleophilic addition leads to a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. This two-step addition makes it challenging to isolate the ketone intermediate when using Grignard reagents. libretexts.orgmasterorganicchemistry.com

Reactions with Gilman Reagents

In contrast to the high reactivity of Grignard reagents, Gilman reagents (lithium diorganocuprates, R₂CuLi) are softer and more selective carbon nucleophiles. youtube.com This difference in reactivity is crucial when reacting with acid chlorides like this compound.

Gilman reagents react with acid chlorides via nucleophilic acyl substitution to produce ketones. masterorganicchemistry.comslideshare.net The key advantage of using a Gilman reagent is that the reaction cleanly stops at the ketone stage. youtube.com The resulting ketone is significantly less reactive towards the Gilman reagent than the starting acid chloride, preventing the second addition that is characteristic of Grignard reactions. This selectivity allows for the efficient synthesis of various (2-chloropyridin-4-yl) ketones. The lower reactivity of organocuprates is attributed to the lower polarity of the carbon-copper bond compared to the carbon-magnesium bond. youtube.com

Comparison of Grignard and Gilman Reagents with this compound

| Reagent Type | Reagent Example | Stoichiometry | Intermediate Product | Final Product (after workup) |

|---|---|---|---|---|

| Grignard | Methylmagnesium bromide (CH₃MgBr) | > 2 equivalents | (2-chloropyridin-4-yl)ethanone | 2-(2-chloropyridin-4-yl)propan-2-ol |

Reductions with Hydride Reagents (e.g., LiAlH₄, NaBH₄)

Hydride reagents are common sources of the hydride ion (H⁻), a powerful nucleophile for reducing carbonyl compounds. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce acid chlorides to primary alcohols. wizeprep.comyoutube.com

The mechanism involves two sequential hydride additions. The first hydride attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate collapses, eliminating the chloride ion to form an aldehyde (2-chloro-4-formylpyridine). Aldehydes are more reactive than acid chlorides towards hydride reduction, so this intermediate is immediately reduced further by a second hydride ion. youtube.com This second nucleophilic addition generates an alkoxide, which is then protonated during an aqueous or acidic workup step to yield the final product, (2-chloropyridin-4-yl)methanol. libretexts.org While both reagents are effective, LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents like water or alcohols, necessitating a two-step procedure (reduction followed by workup). wizeprep.comyoutube.com NaBH₄ is milder and can often be used in alcoholic solvents. libretexts.org

Computational and Theoretical Studies of Reactivity

Computational chemistry provides valuable insights into the reaction mechanisms and electronic structures that govern the reactivity of molecules like this compound.

Insights into Nucleophilic Substitution Mechanisms (e.g., Sₙ2)

The classic mechanism for nucleophilic acyl substitution involves a two-step addition-elimination pathway through a tetrahedral intermediate. However, theoretical studies on simple acid chlorides, like acetyl chloride, have challenged this universal view. nih.gov Density functional theory (DFT) calculations suggest that for some nucleophiles, the reaction can proceed through a concerted, Sₙ2-like mechanism. nih.gov

In this concerted pathway, the nucleophile attacks the carbonyl carbon at the same time as the chloride leaving group departs. This process goes through a single transition state without forming a stable tetrahedral intermediate. nih.gov For the reaction of this compound, the specific pathway (concerted Sₙ2-like vs. stepwise addition-elimination) would depend on factors such as the nature of the nucleophile, the solvent, and the stability of the potential tetrahedral intermediate. The presence of the electron-withdrawing pyridine ring, particularly with the chloro substituent, influences the electrophilicity of the carbonyl carbon and the stability of the transition state. vaia.com

Molecular Orbital Analysis of Transition States

Molecular orbital (MO) theory helps to explain the reactivity at an electronic level. In the nucleophilic attack on this compound, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl chloride.

The LUMO of this compound is primarily centered on the carbonyl group, specifically having a large coefficient on the carbonyl carbon and exhibiting π* character. The nucleophile's HOMO attacks this LUMO, leading to the formation of a new bond. Computational studies can model the geometry and energy of the transition state for this interaction. nih.gov For a concerted Sₙ2-like mechanism, the transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon and the nucleophile, with the carbon atom having a geometry intermediate between sp² and sp³. nih.gov Analysis of the molecular orbitals within this transition state structure can confirm the simultaneous bond-breaking and bond-forming events that characterize the concerted process. jocpr.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₃Cl₂NO |

| Sodium Cyanate | NaCN |

| Ammonium cyanate | NH₄OCN |

| Urea | CH₄N₂O |

| Acyl isocyanate | R-C(O)NCO |

| Amine | R-NH₂ |

| Grignard reagent | R-MgX |

| Ketone | R-C(O)-R' |

| Tertiary alcohol | R₃COH |

| Gilman reagent (Lithium diorganocuprate) | R₂CuLi |

| Lithium aluminum hydride | LiAlH₄ |

| Sodium borohydride | NaBH₄ |

| Aldehyde | R-CHO |

| Primary alcohol | R-CH₂OH |

| (2-chloropyridin-4-yl)methanol | C₆H₆ClNO |

Applications in Advanced Organic Synthesis

Synthesis of Heterocyclic Scaffolds and Derivatives

The unique arrangement of reactive sites on 2-Chloropyridine-4-carbonyl chloride facilitates its use in synthesizing a wide array of heterocyclic compounds. The acyl chloride group serves as an electrophilic handle for reactions with various nucleophiles, while the chloro-substituent at the 2-position is amenable to nucleophilic aromatic substitution, enabling extensive derivatization.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

This compound is a key starting material for a variety of substituted pyridine derivatives. The acyl chloride at the C-4 position readily reacts with a broad range of nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters. This reaction is a fundamental step in elaborating the pyridine core.

Simultaneously, the chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. askfilo.comchegg.com This allows for the introduction of diverse functional groups at this position, further expanding the molecular diversity of the resulting pyridine derivatives. wikipedia.orglookchem.com For instance, reaction with amines can yield 2-aminopyridine (B139424) derivatives, while treatment with alkoxides can produce 2-alkoxypyridines. The sequential or concurrent reaction at these two sites allows for the creation of a library of polysubstituted pyridines.

While direct synthesis of the pyrimidine ring using this compound is less common, the functionalized pyridine derivatives synthesized from it can serve as precursors in more complex reaction sequences to build fused or linked pyrimidine systems. researchgate.net

Table 1: Synthesis of Pyridine Derivatives

| Nucleophile (Nu-H) | Reagent | Product Type | Resulting Functional Group at C-4 |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | This compound | 4-Carboxamide | -C(O)NR₂ |

| Alcohol (ROH) | This compound | 4-Ester | -C(O)OR |

| Thiol (RSH) | This compound | 4-Thioester | -C(O)SR |

| Hydrazine (H₂NNHR) | This compound | 4-Hydrazide | -C(O)NHNHR |

Pyrido-fused Cyclic Urea (B33335) Frameworks

The synthesis of pyrido-fused cyclic ureas can be envisioned using this compound as a key building block. A plausible synthetic route involves a multi-step sequence beginning with the nucleophilic substitution of the 2-chloro group with an appropriate aminophenyl or related diamine derivative. The resulting 2-(amino-substituted)pyridine-4-carbonyl chloride can then undergo intramolecular cyclization. Alternatively, reaction of the acyl chloride with a molecule containing a urea moiety or a precursor that can form a urea could initiate the cyclization to form the fused heterocyclic system. Such frameworks are of interest in medicinal chemistry for their potential biological activities. nih.govmdpi.com

Indolizine (B1195054) and Azaindole Derivatives

This compound is a valuable precursor for the synthesis of indolizine and azaindole scaffolds, which are core structures in many biologically active compounds. rsc.orgrsc.org The synthesis of indolizines, for example, can be achieved through reactions involving pyridinium (B92312) ylides. A common strategy involves the reaction of a pyridine derivative with an α-haloketone to form a pyridinium salt, which is then treated with a base to generate the ylide. This ylide can subsequently react with an acyl chloride.

In a palladium-catalyzed approach, aroyl chlorides react with propargylic pyridines to yield highly functionalized indolizines. acs.orgresearchgate.net This process is initiated by the formation of an acylpalladium species that triggers a 5-endo-dig cyclization. acs.org By applying this methodology, this compound can be used to introduce a substituted acyl group at the 1-position of the indolizine ring, with the 2-chloropyridine (B119429) moiety being incorporated into the final structure.

For azaindole synthesis, chloro-substituted pyridines are common starting materials. organic-chemistry.orgrsc.orgresearchgate.net The synthesis often involves coupling reactions, such as the Sonogashira coupling of a halo-aminopyridine with an alkyne, followed by cyclization. rsc.org The carbonyl chloride function of this compound can be converted to other functionalities, such as an amino group after Curtius rearrangement of an intermediate azide, to facilitate the construction of the fused pyrrole (B145914) ring characteristic of azaindoles.

Thiazinone Derivatives

The construction of thiazinone derivatives can be achieved using bifunctional reagents like this compound. The synthesis of 1,3-thiazinan-4-ones, for example, can be accomplished by the reaction of β-mercaptopropionic acid with aldehydes and amines. nih.gov A plausible route involving this compound would be its reaction with a compound containing both a thiol and an amine functionality. For instance, reaction with a β-amino thiol would lead to the formation of an amide bond via the acyl chloride, followed by an intramolecular cyclization involving the thiol group to form the thiazinone ring. The resulting thiazinone would be attached to the 2-chloropyridine core at the 4-position, creating a novel heterocyclic conjugate. ut.ac.irnih.gov

Complex Molecule Synthesis

Building Blocks for Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. chemicalbook.comnih.govyufengchemicals.com Its bifunctionality allows it to serve as a scaffold onto which other molecular fragments can be assembled. The distinct reactivity of the acyl chloride (reacts readily with nucleophiles) and the 2-chloro group (undergoes substitution, often under different conditions) enables controlled, stepwise synthesis of complex targets. researchgate.netmasterorganicchemistry.com

This compound is a precursor for various active pharmaceutical ingredients (APIs). For instance, 2-chloropyridine derivatives are starting materials for antihistamines and antiarrhythmics. wikipedia.orgnih.gov The 2-chloro-4-substituted pyridine core is a privileged structure in medicinal chemistry. The synthesis of floyocidin B, a natural product with antimicrobial activity against Mycobacterium tuberculosis, utilizes a 4,5-regioselective functionalization of 2-chloropyridines, highlighting the importance of this class of intermediates. mdpi.com Furthermore, its derivatives are used in the production of insecticides and fungicides, demonstrating its broad utility in synthesizing biologically active molecules. chemicalbook.comgoogle.com

Table 2: Potential Applications in Pharmaceutical Scaffolds

| Scaffold/Intermediate Class | Synthetic Utility of this compound | Potential Therapeutic Area |

|---|---|---|

| Polysubstituted Pyridines | Serves as a versatile starting point for creating libraries of pyridine derivatives via sequential reactions at C-2 and C-4. google.com | Diverse (e.g., CNS agents, anti-inflammatory) |

| Fused Heterocycles (e.g., Azaindoles) | Acts as a precursor for building the pyridine portion of the fused ring system. nih.gov | Oncology, Antiviral |

| Amide-containing APIs | The acyl chloride group allows for direct coupling with amine-containing fragments to form the final drug molecule or a key intermediate. | Diverse |

| Pyrithione-based Biocides | The 2-chloropyridine moiety is a key structural element for this class of antimicrobial agents. nih.gov | Antifungal, Antibacterial |

Precursors for Agrochemicals

This compound is a key intermediate in the synthesis of various agrochemicals, particularly insecticides. chemicalbook.comchemdad.com Its utility stems from the high reactivity of the acyl chloride group, which readily undergoes nucleophilic substitution reactions with a wide range of amines, alcohols, and other nucleophiles to form more complex molecules with desired biological activities. The presence of the chlorine atom on the pyridine ring also offers a site for further chemical modification, allowing for the fine-tuning of the final product's properties.

One of the notable agrochemicals synthesized from this precursor is Forchlorfenuron. chemdad.com Forchlorfenuron is a plant growth regulator belonging to the phenylurea cytokinin class, which stimulates cell division and differentiation, leading to improved fruit size and quality in various crops. The synthesis involves reacting this compound with the appropriate aniline (B41778) derivative to form the characteristic urea linkage that is crucial for its biological function. The parent compound, 2-chloropyridine, is also a known precursor for a range of insecticides and herbicides, highlighting the importance of this chemical family in modern agriculture. innospk.comwikipedia.org

Table 1: Agrochemicals Derived from this compound

| Agrochemical | Class | Function |

| Forchlorfenuron (CPPU) | Phenylurea Cytokinin | Plant Growth Regulator |

| Various Insecticides | N/A | Pest Control |

Dyes and Cosmetics

While direct applications in dye synthesis are not extensively documented, related chloropyridine derivatives are used as precursors for various colored pigments and dyes. chemicalbook.com The pyridine ring is a common structural motif in many synthetic dyes, and functionalized intermediates like this compound serve as versatile building blocks for creating complex chromophores.

In the cosmetics industry, the broader class of 2-chloropyridine derivatives is significant, primarily for the synthesis of antimicrobial agents. innospk.com A prominent example is Pyrithione (B72027) (most commonly as Zinc Pyrithione or Copper Pyrithione), a widely used antifungal and antibacterial agent in anti-dandruff shampoos and other personal care products. innospk.comwikipedia.org The synthesis of pyrithione involves the transformation of a 2-chloropyridine precursor into 2-mercaptopyridine-N-oxide. patsnap.comgoogle.com Although the direct starting material may vary, the 2-chloro-substituted pyridine structure is fundamental to the process. The reactivity of compounds like this compound makes them suitable candidates for building more complex derivatives used in these specialized applications.

Table 2: Cosmetic Ingredients Synthesized from 2-Chloropyridine Derivatives

| Ingredient | Chemical Family | Application in Cosmetics |

| Zinc Pyrithione | Organometallic Compound | Antifungal, Antibacterial (e.g., in anti-dandruff shampoos) |

| Copper Pyrithione | Organometallic Compound | Antimicrobial, Antifouling agent |

Advanced Analytical Characterization Techniques for 2 Chloropyridine 4 Carbonyl Chloride and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Chloropyridine-4-carbonyl chloride. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing effects of the nitrogen atom, the chlorine atom at the C2 position, and the carbonyl chloride group at the C4 position will deshield these protons, causing them to resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The proton at the C6 position, being adjacent to the electronegative nitrogen, is expected to be the most deshielded. The protons at C3 and C5 will also be significantly deshielded and will show splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the carbonyl carbon. The carbonyl carbon (C=O) is highly deshielded due to the attached oxygen and chlorine atoms and typically appears significantly downfield (around 160-170 ppm). The pyridine ring carbons' chemical shifts are influenced by the attached substituents. The carbon atom bonded to the chlorine (C2) and the carbon attached to the carbonyl group (C4) will be significantly affected. In derivatives where the carbonyl chloride is converted to an amide or ester, the chemical shift of this carbonyl carbon will change accordingly, typically moving slightly upfield. asianpubs.org

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | H-3, H-5, H-6 | ~7.5 - 8.7 | Signals appear in the aromatic/heteroaromatic region. Splitting patterns (doublets) arise from proton-proton coupling. |

| ¹³C NMR | C=O | ~164 - 168 | Highly deshielded signal characteristic of an acyl chloride. |

| ¹³C NMR | Pyridine Ring Carbons | ~120 - 155 | Five distinct signals with chemical shifts influenced by the chloro and carbonyl substituents. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (MW: 176.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The most prominent peak will correspond to the molecule containing two ³⁵Cl atoms (m/z ≈ 175), followed by a significant [M+2] peak (containing one ³⁵Cl and one ³⁷Cl, m/z ≈ 177) and a smaller [M+4] peak (containing two ³⁷Cl atoms, m/z ≈ 179).

A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group to form a stable acylium ion. For this compound, this would result in a prominent peak at m/z ≈ 140. Further fragmentation of the pyridine ring can also occur. jcsp.org.pk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing reaction mixtures or derivatives of this compound. For instance, in the analysis of urea (B33335) derivatives synthesized from this compound, LC-MS is used to confirm the molecular weight of the final products, showing the expected [M+H]⁺ and [M+2]⁺ peaks. asianpubs.org

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 175/177/179 | Molecular ion peak cluster showing isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 140/142 | Acylium ion formed by the loss of the carbonyl chlorine. Shows isotopic pattern for one chlorine atom. |

| [C₅H₃ClNO]⁺ | 140 | Represents the 2-chloropyridine-4-carbonyl acylium cation. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The most characteristic feature in the IR spectrum of this compound is the very strong absorption band from the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a high frequency, typically in the range of 1770-1820 cm⁻¹. This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. The spectrum will also display characteristic absorption bands for the pyridine ring, including C=C and C=N stretching vibrations (typically 1450-1600 cm⁻¹) and C-H aromatic stretching (~3000-3100 cm⁻¹). A C-Cl stretching band is also expected, though it may be in the fingerprint region and harder to assign definitively. nist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 | Strong |

| C=C, C=N (Pyridine Ring) | Stretch | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Chromatographic Methods

Chromatography is used to separate, identify, and quantify the components of a mixture. It is crucial for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Given its boiling point of 144-148 °C at 10 mmHg, this compound is sufficiently volatile for GC analysis. However, as an acyl chloride, it is highly reactive and susceptible to hydrolysis if any moisture is present in the system (carrier gas, column, or sample). This can lead to peak tailing, poor reproducibility, or degradation of the compound on the column into 2-chloro-4-pyridinecarboxylic acid.

Therefore, a successful GC method would require a well-deactivated, non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) and a high-purity, dry carrier gas. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal decomposition.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. epa.gov For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobic interactions with the stationary phase. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective for eluting the compound and any related impurities from the column. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 254 nm). sielc.comthermofisher.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the qualitative analysis of reactions involving this compound derivatives. It is primarily used to monitor the progress of a chemical reaction by observing the consumption of starting materials and the formation of products.

In the synthesis of various dicarboxamide derivatives, for instance, TLC is the standard method for tracking the reaction's advancement. mdpi.com The process typically involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate, which acts as the stationary phase. mdpi.com The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of chloroform (B151607) and methanol (CHCl₃/MeOH). mdpi.com

Table 1: Representative TLC Conditions for Pyridine-Dicarboxamide Derivatives This table is generated based on typical laboratory practices for related compounds.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel pre-coated plates (60 mesh, F-254 indicator) mdpi.com |

| Mobile Phase (Eluent) | Mixture of Chloroform (CHCl₃) and Methanol (MeOH) mdpi.com |

| Visualization | UV light (254 nm) and/or Ehrlich's TLC stain mdpi.com |

| Application | Monitoring reaction progress and assessing purity mdpi.com |

Column Chromatography for Purification

Following synthesis, crude products derived from this compound often contain unreacted starting materials, byproducts, and other impurities. Column chromatography is a preparative technique widely employed for the purification of these compounds on a larger scale than TLC.

The principle of column chromatography is similar to that of TLC, but it is used for separation and isolation rather than just analysis. The crude mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. An eluent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase.

For example, in the purification of a complex isonicotinate-derived porphyrin, column chromatography on silica gel was essential. mdpi.com A mobile phase consisting of a dichloromethane (B109758) and methanol mixture (93:7 ratio) was used to elute the desired compound, effectively separating it from other substances. mdpi.com Fractions are collected as the eluent exits the column and are typically analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified compound.

Table 2: Example of Column Chromatography Conditions for an Isonicotinate Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel mdpi.com |

| Mobile Phase (Eluent) | Dichloromethane/Methanol (93:7) mdpi.com |

| Application | Purification of a meso-tetraarylporphyrin derived from isonicotinic acid mdpi.com |

X-ray Diffraction Studies for Structural Elucidation

The process requires a high-quality single crystal of the compound. When a beam of monochromatic X-rays is directed at the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the crystal structure is solved and refined. carleton.edu

This technique has been successfully applied to elucidate the structures of several complex pyridine derivatives. For example, the molecular structure of a novel isonicotinate-derived porphyrin was determined by single-crystal X-ray diffraction, revealing its monoclinic crystal system and P2₁/c space group. mdpi.com Similarly, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was confirmed, which crystallized in the triclinic crystal system with a P-1 space group. mdpi.com These studies provide definitive proof of the molecular connectivity and stereochemistry.

Table 3: Crystallographic Data for Selected Pyridine Derivatives

| Parameter | H₂TMIPP Derivative mdpi.com | Triazolo-pyridazino-indole Derivative mdpi.com | Nicotinamide Riboside Chloride Derivative researchgate.net |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/c | P-1 | P2₁2₁2₁ |

| a (Å) | Data not specified in abstract | 5.9308(2) | 7.0008(11) |

| b (Å) | Data not specified in abstract | 10.9695(3) | 9.6465(15) |

| c (Å) | Data not specified in abstract | 14.7966(4) | 17.971(3) |

| **α (°) ** | 90 | 100.5010(10) | 90 |

| **β (°) ** | Data not specified in abstract | 98.6180(10) | 90 |

Safety, Handling, and Environmental Considerations in Academic Research

Hazard Identification and Risk Assessment (Corrosivity, Water Reactivity, Irritancy)

2-Chloropyridine-4-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. fishersci.co.uk It is categorized under Skin Corrosion/Irritation Category 1B, indicating that it can cause irreversible damage to the skin. fishersci.co.uk The compound is also a serious eye irritant, falling under Serious Eye Damage/Eye Irritation Category 1. fishersci.co.uk

A significant hazard associated with this chemical is its violent reactivity with water. fishersci.co.uk Contact with water not only produces a violent reaction but also liberates toxic gas. fishersci.co.uk This water-reactive nature requires specific handling and storage protocols to prevent dangerous incidents in a laboratory setting. fishersci.co.uk Ingestion is particularly dangerous, as the corrosive nature of the material can cause severe swelling, damage to delicate tissues, and a risk of perforation of the stomach or esophagus. fishersci.co.uk

| Hazard Class | Classification | Key Findings |

| Corrosivity | Skin Corrosion 1B | Causes severe skin burns and damage. fishersci.co.uk |

| Eye Damage | Category 1 | Causes serious eye damage. fishersci.co.uk |

| Water Reactivity | EUH014, EUH029 | Reacts violently with water, liberating toxic gas. fishersci.co.uk |

| Irritancy | Implied via Corrosivity | Causes severe irritation and burns to skin, eyes, and mucous membranes. fishersci.co.uk |

Safe Handling Procedures in Laboratory Settings

Due to the hazardous nature of this compound, strict safe handling procedures must be followed in a laboratory. fishersci.co.uk All work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or mists. fishersci.co.uk

Personal Protective Equipment (PPE) is mandatory when handling this chemical. fishersci.co.uk This includes:

Eye Protection: Goggles or a face shield (meeting European standard EN 166 or equivalent) are essential to protect against splashes that can cause severe eye damage. fishersci.co.uk

Hand Protection: Chemical-resistant gloves (such as butyl rubber or nitrile rubber) must be worn. fishersci.co.uk Gloves should be inspected before use and disposed of properly after handling. fishersci.co.uk

Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact. fishersci.co.uk

General hygiene practices are also critical. fishersci.co.uk Eating, drinking, or smoking in the laboratory area where this chemical is handled is strictly prohibited. fishersci.co.uk Hands should be washed thoroughly after handling the compound, and any contaminated clothing must be removed immediately and washed before reuse. fishersci.co.uk

Waste Management and Disposal Protocols

Waste generated from the use of this compound is classified as hazardous. fishersci.co.uk Disposal must be carried out in strict accordance with local, national, and European directives on hazardous waste. fishersci.co.uk

Proper waste management involves:

Containment: Unused product and residues should be collected in suitable, closed, and clearly labeled containers for disposal. fishersci.co.uk

Segregation: This waste should be segregated from other laboratory waste streams, particularly aqueous waste, due to its violent reactivity with water.

Disposal Route: The waste must be sent to a licensed hazardous waste disposal facility. apolloscientific.co.uk Contaminated packaging should also be treated as hazardous waste and disposed of through a special waste collection point. fishersci.co.uk It is crucial not to release this chemical into the environment or drains. apolloscientific.co.uk

Stability and Storage Conditions (Moisture Sensitivity)

This compound is highly sensitive to moisture and reacts violently with water. fishersci.co.uk Therefore, stringent storage conditions are necessary to maintain its stability and prevent hazardous reactions. fishersci.co.uk

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.co.uk To prevent contact with atmospheric moisture, it is recommended to store it under an inert atmosphere, such as nitrogen. fishersci.co.uk The storage area should be designated for corrosive materials and kept separate from incompatible substances. fishersci.co.uk Exposure to moist air or water must be avoided at all times. fishersci.co.uk

| Parameter | Condition | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). fishersci.co.uk | Prevents reaction with atmospheric moisture. fishersci.co.uk |

| Temperature | Store in a cool place. fishersci.co.uk | Maintains chemical stability. |

| Ventilation | Store in a well-ventilated area. fishersci.co.uk | Prevents accumulation of potentially harmful vapors. |

| Container | Keep container tightly closed. fishersci.co.uk | Prevents exposure to air and moisture. fishersci.co.uk |

| Moisture | Protect from moisture. fishersci.co.uk | The compound is highly moisture-sensitive and water-reactive. fishersci.co.uk |

Incompatibilities (Strong Oxidizing Agents, Strong Acids, Bases, Amines)

To prevent dangerous chemical reactions, this compound must be stored and handled away from incompatible materials. fishersci.co.uk The primary incompatibility is with water, with which it reacts violently. fishersci.co.uk Other materials to avoid include:

Strong oxidizing agents nj.gov

Strong acids fishersci.co.uknj.gov

Bases fishersci.co.uk

Amines fishersci.co.uk

Reducing agents fishersci.co.uk

Contact with these substances can lead to vigorous reactions, potentially releasing heat and hazardous gases.

Decomposition Products (CO, CO2, NOx, HCl)

When this compound decomposes, particularly under thermal stress or in a fire, it can release a variety of hazardous gases. fishersci.co.uk These decomposition products include:

Carbon monoxide (CO) fishersci.co.uk

Carbon dioxide (CO2) fishersci.co.uk

Nitrogen oxides (NOx) fishersci.co.uk

Hydrogen chloride gas (HCl) fishersci.co.uk

Chlorine fishersci.co.uk

In the event of a fire, these toxic and irritating gases pose a significant inhalation hazard. fishersci.co.uk

Q & A

Q. What are the primary synthetic routes for preparing 2-chloropyridine-4-carbonyl chloride, and how are reaction conditions optimized?

this compound is commonly synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization focuses on controlling temperature, solvent selection (e.g., anhydrous dichloromethane), and catalyst use. For example, in fluorescence modulation studies, this compound is employed as a precursor for pyrazolone derivatives, where reaction conditions (e.g., 80°C in 1,4-dioxane with Ca(OH)₂) are critical for yield and purity .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

- ¹H NMR : To confirm substitution patterns on the pyridine ring (e.g., aromatic proton splitting patterns).

- FT-IR : Identification of carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

In studies of pyrazolone derivatives, ¹H NMR data (e.g., δ 8.5–7.2 ppm for pyridine and phenyl protons) are critical for structural validation .

Q. What safety precautions are essential when handling this compound?

Due to its reactivity and toxicity, researchers must:

- Use anhydrous conditions to prevent hydrolysis.

- Wear PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers under inert gas.

Safety protocols for analogous chlorinated pyridines emphasize avoiding inhalation, skin contact, and improper waste disposal .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or undesired substitutions) be minimized during derivatization?

- Control moisture : Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Catalyst selection : Bases like Ca(OH)₂ in 1,4-dioxane stabilize intermediates and direct reactivity toward desired pathways (e.g., forming pyrazolone derivatives) .